Cas no 2138095-98-2 (3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine)

3-(3-Chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine is a specialized pyrazole derivative with a chloropyridine substituent, offering unique structural features for applications in agrochemical and pharmaceutical research. Its distinct molecular architecture, combining a chloropyridine moiety with a methylcyclobutylmethyl group, enhances binding affinity and selectivity in target interactions. The compound exhibits potential as an intermediate in the synthesis of biologically active molecules, particularly in the development of novel pesticides or therapeutic agents. Its stability and reactivity profile make it suitable for further functionalization, enabling tailored modifications for specific research or industrial purposes. The presence of both pyrazole and pyridine rings contributes to its versatility in molecular design.
3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine structure
2138095-98-2 structure
Product Name:3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine
CAS No:2138095-98-2
MF:C14H17ClN4
MW:276.764581441879
CID:6051952
PubChem ID:165501176
Update Time:2025-11-06

3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine
    • 3-(3-chloropyridin-2-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine
    • 2138095-98-2
    • EN300-1179485
    • Inchi: 1S/C14H17ClN4/c1-9-5-10(6-9)8-19-13(16)7-12(18-19)14-11(15)3-2-4-17-14/h2-4,7,9-10H,5-6,8,16H2,1H3
    • InChI Key: CHOAMBGKCMNMSN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CN=C1C1C=C(N)N(CC2CC(C)C2)N=1

Computed Properties

  • Exact Mass: 276.1141743g/mol
  • Monoisotopic Mass: 276.1141743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 56.7Ų

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Additional information on 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine

Introduction to 3-(3-Chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine (CAS No. 2138095-98-2)

3-(3-Chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine, with the CAS number 2138095-98-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of this compound, particularly the presence of a 3-chloropyridin-2-yl and a 3-methylcyclobutylmethyl substituent, make it a promising candidate for various therapeutic applications.

The chemical structure of 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine is characterized by a pyrazole ring linked to a substituted pyridine and a cyclobutylmethyl group. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which is known for its ability to form hydrogen bonds and interact with various biological targets. The 3-chloropyridin-2-yl substituent adds an additional layer of complexity and potential for specific interactions with biological receptors, while the 3-methylcyclobutylmethyl group contributes to the overall hydrophobicity and lipophilicity of the molecule.

In recent years, significant research efforts have been directed towards understanding the pharmacological properties of this compound. Studies have shown that 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

Beyond its anti-inflammatory properties, this compound has also shown promise in cancer research. Preclinical studies have demonstrated that 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

The pharmacokinetic profile of 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine has also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration in therapeutic settings. Additionally, its low toxicity profile in preclinical models suggests that it may have a favorable safety margin when used in humans.

In terms of clinical development, several phase I and phase II trials are currently underway to evaluate the safety and efficacy of 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine. Early results from these trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of clinical benefit in patients with inflammatory diseases and certain types of cancer.

The future prospects for 3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine are bright. Ongoing research is focused on optimizing its formulation and delivery methods to enhance its therapeutic potential. Additionally, efforts are being made to explore its use in combination with other drugs to achieve synergistic effects and improve treatment outcomes.

In conclusion, 3-(3-chloropyridin-2-y)-1-(3-methylcyclobutyl)methyl-H-pyrazol--amine (CAS No. 218095--) represents a promising new addition to the arsenal of compounds being developed for the treatment of inflammatory diseases and cancer. Its unique chemical structure, combined with its favorable pharmacological properties, positions it as a valuable candidate for further clinical investigation and potential commercialization.

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